
S-acetylcysteaminium
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Overview
Description
S-Acetylcysteaminium is a quaternary ammonium derivative of acetylcysteine, characterized by the presence of an acetylated cysteine moiety linked to an aminium group. The compound’s structure likely includes a thioether bond (C–S–C) and an acetylated amino group, which may enhance stability or alter bioavailability compared to non-acetylated counterparts .
Comparison with Similar Compounds
The following table and analysis compare S-acetylcysteaminium with structurally or functionally related compounds, focusing on molecular properties, biological roles, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
* Molecular formula inferred based on structural analogs.
Key Comparisons:
Structural Features: this compound vs. N-Acetyl-S-(3-amino-3-oxopropyl)cysteine: Both contain acetyl and thioether groups, but the latter includes an additional amide group, enhancing its role as a stable biomarker for acrylamide metabolites . S-Sulfocysteine: Distinct sulfonic acid group confers higher polarity and reactivity in redox environments compared to this compound’s acetylated structure .
Biological Roles: Acetylcysteine () is a well-established mucolytic and antioxidant, leveraging its free thiol group to break disulfide bonds in mucus. In contrast, this compound’s quaternary ammonium group may limit membrane permeability but improve stability in acidic environments. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine () is a detoxification product of ethylene oxide, highlighting the role of acetylated cysteine derivatives in xenobiotic metabolism.
Research Findings:
- Metabolic Stability: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine demonstrates prolonged half-life in biological systems due to its amide group, a feature this compound may lack .
- Redox Activity : S-Sulfocysteine’s sulfonic acid group participates in enzymatic redox cycles, while this compound’s acetyl group may suppress thiol reactivity, favoring storage or transport roles .
- Therapeutic Potential: Acetylcysteine’s clinical use contrasts with this compound’s untested status, though the latter’s quaternary structure could offer advantages in targeted delivery .
Properties
Molecular Formula |
C4H10NOS+ |
---|---|
Molecular Weight |
120.2 g/mol |
IUPAC Name |
2-acetylsulfanylethylazanium |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1 |
InChI Key |
YBWLIIDAKFNRBL-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)SCC[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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